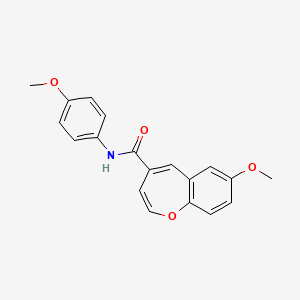
7-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate electrophile.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine, such as 4-methoxyaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Gene Expression: Modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-methoxy-1-benzofuran-2-carboxamide: Shares a similar benzofuran core but differs in the substitution pattern.
4-methoxyphenyl-1-benzoxepine-4-carboxamide: Lacks the methoxy group at the 7-position.
N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide: Similar structure but without the methoxy group at the 7-position.
Uniqueness
7-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of methoxy groups at both the 7-position and the 4-position of the phenyl ring. This specific substitution pattern may contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H17NO4 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
7-methoxy-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H17NO4/c1-22-16-5-3-15(4-6-16)20-19(21)13-9-10-24-18-8-7-17(23-2)12-14(18)11-13/h3-12H,1-2H3,(H,20,21) |
Clé InChI |
KZRLGUCOSPOUAR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11319936.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319942.png)
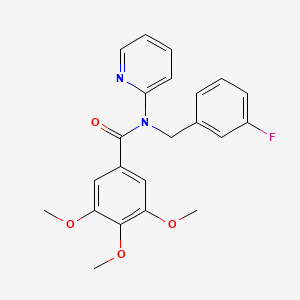
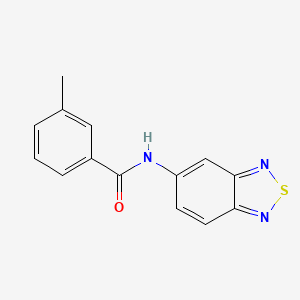
![N-{[4-(Dimethylamino)phenyl]methyl}-N-(pyridin-2-YL)adamantane-1-carboxamide](/img/structure/B11319955.png)
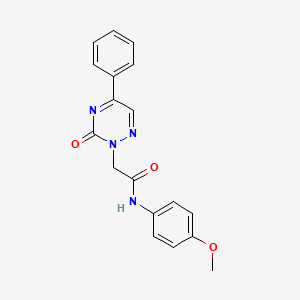
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B11319961.png)
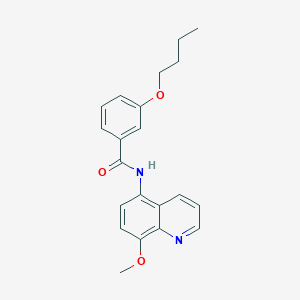

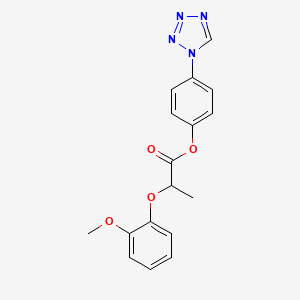
![2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11319997.png)
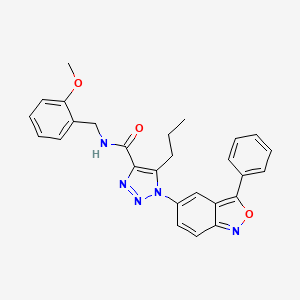
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11320004.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320008.png)
